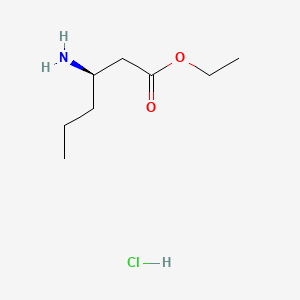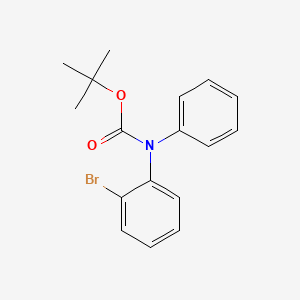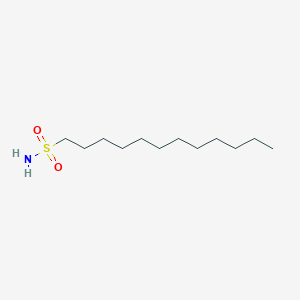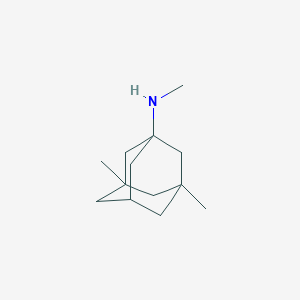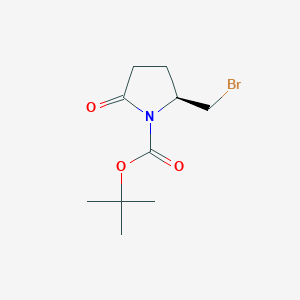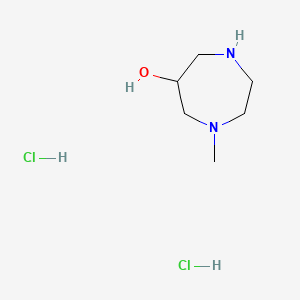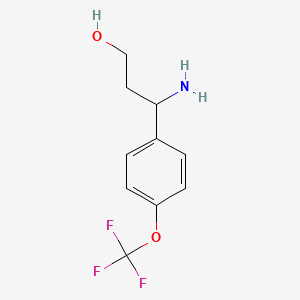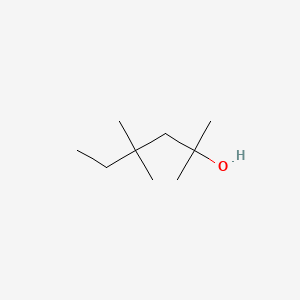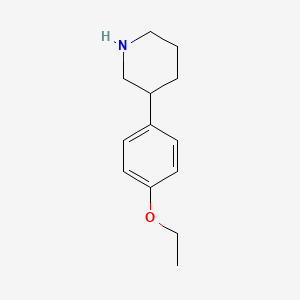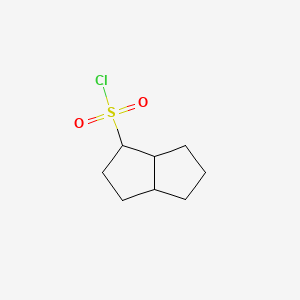
Octahydropentalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropentalene-1-sulfonyl chloride is a chemical compound with significant utility in organic synthesis and various industrial applications. It is characterized by its unique structure, which includes a sulfonyl chloride group attached to an octahydropentalene ring system. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octahydropentalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of nitrate salt and chlorotrimethylsilane . These methods offer high yields and purity under mild reaction conditions, avoiding the use of harsh reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of sulfuryl chloride or chlorosulfonic acid in the presence of catalysts like anhydrous aluminum chloride . These methods are scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Octahydropentalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines yield sulfonamides, while reactions with alcohols produce sulfonate esters .
Aplicaciones Científicas De Investigación
Octahydropentalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octahydropentalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Methanesulfonyl chloride: Another sulfonyl chloride with a simpler structure and different reactivity profile.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a toluene ring instead of an octahydropentalene ring.
Uniqueness
Octahydropentalene-1-sulfonyl chloride is unique due to its octahydropentalene ring system, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in specialized applications .
Propiedades
Fórmula molecular |
C8H13ClO2S |
|---|---|
Peso molecular |
208.71 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
Clave InChI |
ZFVWFXMKQJYAGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C2C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


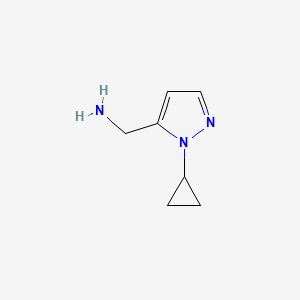
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
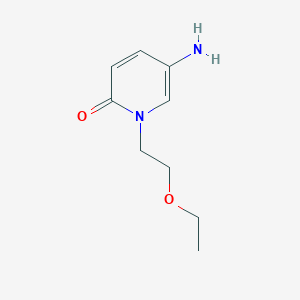
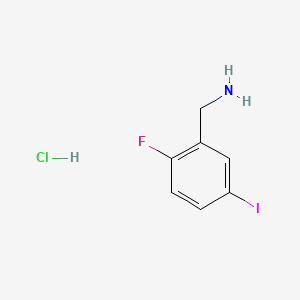
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
